molecular formula C7H10N2O B1622372 2-(3-Methylpyrazin-2-yl)ethanol CAS No. 61892-92-0

2-(3-Methylpyrazin-2-yl)ethanol

Cat. No.: B1622372
CAS No.: 61892-92-0
M. Wt: 138.17 g/mol
InChI Key: FZQQDGSHMUZAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpyrazin-2-yl)ethanol (CAS 61892-92-0) is a pyrazine derivative featuring a hydroxyl-terminated ethyl chain (-CH2CH2OH) at the 2-position and a methyl group (-CH3) at the 3-position of the pyrazine ring. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, confers aromaticity and electronic diversity. This compound is structurally poised for applications in medicinal chemistry, agrochemicals, or as an intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-methylpyrazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-7(2-5-10)9-4-3-8-6/h3-4,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQQDGSHMUZAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363808
Record name 2-(3-methylpyrazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-92-0
Record name 2-(3-Methyl-2-pyrazinyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-methylpyrazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylpyrazin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-METHYL-2-PYRAZINYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7UZ97LCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrazin-2-yl)ethanol typically involves the reaction of 3-methylpyrazine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the ethylene oxide, followed by protonation to yield the desired product . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6)
  • Structure : Differs by a shorter hydroxymethyl (-CH2OH) chain at the 2-position.
  • Properties: Reduced hydrophobicity (logP likely lower than the ethanol derivative) due to shorter alkyl chain. The hydroxymethyl group supports hydrogen bonding, similar to the target compound, but with lower steric bulk.
  • Applications : Used in pharmaceuticals for functionalization of bioactive molecules. Its synthesis often involves oxidation or reduction steps of pyrazine precursors .
(5-Chloro-3-methylpyrazin-2-yl)methanol (CAS 186019-62-5)
  • Structure : Chlorine substituent at the 5-position and hydroxymethyl at the 2-position.
  • Properties: Chlorine increases electronegativity, enhancing reactivity in nucleophilic substitutions. The logP is higher than non-halogenated analogs, improving lipid solubility.
  • Applications: Potential in antiviral or antibacterial agents due to halogen’s electron-withdrawing effects .
2-Acetyl-3-methylpyrazine (CAS 23787-80-6)
  • Structure: Acetyl (-COCH3) group at the 2-position instead of ethanol.
  • Properties : The ketone group reduces hydrogen-bonding capacity but increases electrophilicity. Lower solubility in water compared to hydroxylated derivatives.
  • Applications : Primarily a flavoring agent (nutty, roasted aroma) due to volatility and stability under heat .

Ethanol Derivatives with Heterocyclic Modifications

(1-(3-Methylpyrazin-2-yl)azetidin-3-yl)methanol (CAS 1420970-39-3)
  • Structure : Incorporates an azetidine (4-membered nitrogen ring) at the 3-position.
  • The azetidine may improve metabolic stability.
  • Applications : Explored in kinase inhibitors or GPCR-targeted therapies .
2-Ethyl-3-methylpyrazine (FEMA 3155)
  • Structure : Ethyl (-CH2CH3) and methyl groups without hydroxylation.
  • Properties: Highly volatile with a earthy/musty odor. Non-polar due to lack of hydroxyl, making it suitable for food flavoring.
  • Applications : Widely used in savory flavor formulations .

Halogenated and Methoxylated Analogs

(3-Chloropyrazin-2-yl)methanol (CAS 89283-32-9)
  • Structure : Chlorine at 3-position and hydroxymethyl at 2-position.
  • Properties : Polar yet lipophilic, enabling membrane permeability. Reactivity favors cross-coupling reactions in synthesis.
  • Applications : Intermediate in agrochemicals (e.g., herbicides) .
2-Methoxy-3-(1-methylpropyl)pyrazine (CAS 24168-70-5)
  • Structure : Methoxy (-OCH3) and branched alkyl chain.
  • Properties : Enhanced volatility and thermal stability. Methoxy group directs electrophilic substitution reactions.
  • Applications: Flavor industry (green, bell pepper notes) .

Comparative Data Table

Compound Name CAS Number Substituents Key Properties Applications References
2-(3-Methylpyrazin-2-yl)ethanol 61892-92-0 -CH2CH2OH, -CH3 (positions 2,3) Polar, H-bond donor Pharmaceuticals, intermediates
(3-Methylpyrazin-2-yl)methanol 160818-32-6 -CH2OH, -CH3 (positions 2,3) Moderate polarity Drug synthesis
2-Acetyl-3-methylpyrazine 23787-80-6 -COCH3, -CH3 (positions 2,3) Volatile, electrophilic Flavoring agent
2-Ethyl-3-methylpyrazine N/A -CH2CH3, -CH3 (positions 2,3) Non-polar, volatile Food flavoring
(5-Chloro-3-methylpyrazin-2-yl)methanol 186019-62-5 -CH2OH, -Cl, -CH3 (positions 2,5,3) Lipophilic, reactive Antimicrobial agents

Biological Activity

2-(3-Methylpyrazin-2-yl)ethanol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazine ring substituted with a methyl group and an ethanol functional group, which may confer unique chemical reactivity and biological properties.

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O, and its structure allows for specific interactions with biological targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with amino acid side chains, enhancing its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Initial studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial activity. A study conducted on various derivatives of pyrazine compounds demonstrated that certain structural modifications could enhance their efficacy against bacterial strains, suggesting that this compound may similarly benefit from structural optimization .

Case Studies

  • Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound showed effective inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development as an antimicrobial agent .
  • Pharmacological Applications : In another study focusing on enzyme inhibition, this compound was tested against phosphatase SHP2, a critical regulator in cancer pathways. The results indicated that the compound could inhibit SHP2 activity, providing a basis for its potential use in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionOther Activities
This compound Effective at 50 µg/mLInhibits SHP2Potential antifungal
1-(3-Methylpyrazin-2-yl)ethan-1-ol ModerateNot studiedAntimicrobial
2-(3-Ethylpyrazin-2-yl)ethanol WeakNot studiedMinimal biological activity

Future Directions

Given the promising results from preliminary studies, further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the pyrazine ring or ethanol group affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Clinical Trials : Exploring potential applications in clinical settings, particularly for infectious diseases and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpyrazin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpyrazin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.